molecular formula C32H14CuN8Na2O6S2 B8192871 Heliogen blue sbl

Heliogen blue sbl

Cat. No.: B8192871
M. Wt: 780.2 g/mol
InChI Key: DKBXPLYSDKSFEQ-UHFFFAOYSA-L
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Description

Heliogen blue sbl is a synthetic dye widely used in various industries, including medical, environmental, and industrial research. It is a copper phthalocyanine-based blue pigment known for its excellent overall properties, including high chroma, high color strength, and resistance to flocculation. This compound is suitable for both solvent- and water-borne systems and is highly valued for its outstanding fastness and weatherability properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Heliogen blue sbl is synthesized through the phthalocyanine route, which involves the cyclotetramerization of phthalonitrile in the presence of a copper salt. The reaction is typically carried out under high-temperature conditions, often exceeding 200°C, and requires a solvent such as nitrobenzene or trichlorobenzene. The resulting copper phthalocyanine is then subjected to various modifications to achieve the desired alpha or beta crystalline forms .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the phthalocyanine synthesis is conducted under controlled conditions. The crude product is then purified through processes such as solvent extraction, filtration, and drying. The final product is often milled to achieve the desired particle size and surface area, ensuring optimal performance in various applications .

Chemical Reactions Analysis

Types of Reactions

Heliogen blue sbl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phthalocyanines, which exhibit different solubility, color, and stability properties. These modified compounds are used in specialized applications where specific performance characteristics are required .

Scientific Research Applications

Heliogen blue sbl has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Heliogen blue sbl involves its interaction with light and other electromagnetic radiation. The copper phthalocyanine core absorbs light in the visible spectrum, leading to electronic transitions that give the compound its characteristic blue color. The molecular targets include various cellular structures and materials, where the dye binds and exerts its effects through photophysical and photochemical processes .

Comparison with Similar Compounds

Heliogen blue sbl is compared with other copper phthalocyanine-based pigments, such as:

This compound stands out due to its unique combination of high chroma, color strength, and resistance to flocculation, making it a versatile pigment for various applications.

Properties

IUPAC Name

copper;disodium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,17-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16N8O6S2.Cu.2Na/c41-47(42,43)21-13-5-11-19-23(21)31-37-27-17-9-3-1-7-15(17)25(34-27)33-26-16-8-2-4-10-18(16)28(35-26)38-32-24-20(30(40-32)36-29(19)39-31)12-6-14-22(24)48(44,45)46;;;/h1-14H,(H2-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46);;;/q-2;+2;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBXPLYSDKSFEQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=CC=C8)S(=O)(=O)[O-])C(=N7)N=C2[N-]3)C=CC=C6S(=O)(=O)[O-])C9=CC=CC=C94.[Na+].[Na+].[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H14CuN8Na2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

780.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330-38-7
Record name CI 74180
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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